5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a hydroxy-methylbutynyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy-Methylbutynyl Group: This step involves the addition of the hydroxy-methylbutynyl group to the thiophene ring. This can be achieved through various methods, including Sonogashira coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxy-methylbutynyl group.
5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene: Lacks the carboxylic acid group.
3-Hydroxy-3-methylbut-1-ynylbenzene: Contains a benzene ring instead of a thiophene ring.
Uniqueness
5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both the hydroxy-methylbutynyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYVOWGEQQGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428364 |
Source
|
Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886505-51-7 |
Source
|
Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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